molecular formula C24H18Br2N2O6S B1239896 ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1239896
M. Wt: 622.3 g/mol
InChI Key: BFPUTOLDOXKQRH-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Zeng, Ren, Fu, and Li (2018) explored the synthesis of similar thiazolopyrimidine derivatives through cycloaddition reactions, yielding novel compounds characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Qing Zeng et al., 2018).
  • Mohamed (2021) presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which included reactions with different cyanoacrylate derivatives (H. M. Mohamed, 2021).

Biological Applications

  • Youssef, Abbady, Ahmed, and Omar (2013) synthesized a compound similar to the one and evaluated its biological activities, exploring its potential use in biological systems (M. Youssef et al., 2013).
  • Patel and Patel (2017) conducted a study on a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate derivatives, assessing their antibacterial and antifungal activities, which could hint at the potential biological applications of the compound (Y. Patel & K. H. Patel, 2017).

Chemical Properties and Reactions

  • A study by Ahmed (2003) involved the synthesis of related thiazolopyrimidine derivatives, providing insights into the chemical properties and potential reactions of the compound (E. Ahmed, 2003).
  • The work by Sherif, Youssef, Mobarak, and Abdel-fattah (1993) focused on the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, which are related to the compound and provide a broader understanding of its synthesis and potential applications (S. Sherif et al., 1993).

properties

Product Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C24H18Br2N2O6S

Molecular Weight

622.3 g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18Br2N2O6S/c1-3-32-23(31)19-11(2)27-24-28(20(19)13-4-5-16-17(9-13)34-10-33-16)22(30)18(35-24)8-12-6-14(25)21(29)15(26)7-12/h4-9,20,29H,3,10H2,1-2H3/b18-8+

InChI Key

BFPUTOLDOXKQRH-QGMBQPNBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)Br)O)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)Br)O)Br)S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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